molecular formula C13H10Cl2O B8782430 1-(Dichloromethyl)-3-phenoxybenzene CAS No. 53874-68-3

1-(Dichloromethyl)-3-phenoxybenzene

Cat. No.: B8782430
CAS No.: 53874-68-3
M. Wt: 253.12 g/mol
InChI Key: JOVSDWRNVGOQNK-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-3-phenoxybenzene is a useful research compound. Its molecular formula is C13H10Cl2O and its molecular weight is 253.12 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(dichloromethyl)-3-phenoxybenzene, and what optimization strategies are recommended for improving yield?

  • Methodology : A typical synthesis involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 3-phenoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions introduces the dichloromethyl group. Optimization includes controlling reaction temperature (0–5°C), using catalysts like DIPEA to enhance selectivity, and inert atmospheres to minimize hydrolysis .
  • Yield Improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate) removes by-products. Monitoring reaction progress with TLC or GC-MS ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • ¹H NMR : The dichloromethyl group (–CHCl₂) appears as a singlet at δ 5.8–6.2 ppm. Aromatic protons from the phenoxy ring show multiplets at δ 6.8–7.4 ppm .
  • IR : Stretching vibrations for C–Cl (550–650 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : The molecular ion peak (m/z ≈ 236.02) and isotopic patterns (Cl²⁷/Cl³⁵) validate the molecular formula (C₁₃H₁₀Cl₂O) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Toxicity : Classified as a skin irritant and potential carcinogen (analogous to IARC Group 2B chlorinated compounds). Use fume hoods, nitrile gloves, and safety goggles .
  • Storage : Store in amber vials at –20°C to prevent photodegradation. Avoid contact with moisture to reduce HCl release .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

  • DFT Applications : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level to model bond dissociation energies for Cl atoms .
  • Reactivity Insights : Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software. Compare activation energies of SN1 vs. SN2 mechanisms .

Q. What are the mechanistic pathways for nucleophilic substitution reactions involving the dichloromethyl group?

  • SN1 Pathway : Polar solvents (e.g., DMSO) stabilize carbocation intermediates, leading to racemization. Kinetic studies using conductivity measurements track ion-pair formation .
  • SN2 Pathway : Steric hindrance from the phenoxy group slows bimolecular displacement. Isotope labeling (e.g., ³⁶Cl) confirms inversion of configuration .

Q. How can HPLC-MS be utilized to analyze degradation products of this compound under environmental conditions?

  • Degradation Setup : Expose the compound to UV light (254 nm) or soil microbes. Extract samples at intervals and analyze via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • MS Identification : Detect dechlorinated metabolites (e.g., 3-phenoxybenzaldehyde, m/z 198.1) and hydroxylated derivatives using high-resolution Q-TOF .

Q. What strategies are effective in determining the compound's bioactivity against agricultural pests?

  • Bioassays : Test insecticidal activity on Spodoptera frugiperda larvae via diet incorporation. LC₅₀ values are calculated using Probit analysis .
  • SAR Studies : Modify the dichloromethyl group to –CF₃ or –CH₂F and compare toxicity. Molecular docking (AutoDock Vina) predicts interactions with acetylcholinesterase .

Q. How does the steric and electronic environment of the dichloromethyl group affect its reactivity in cross-coupling reactions?

  • Steric Effects : Bulky substituents on the benzene ring reduce Suzuki coupling efficiency (e.g., Pd(PPh₃)₄ catalyst). X-ray crystallography confirms steric clashes .
  • Electronic Effects : Electron-withdrawing Cl atoms activate the benzene ring for electrophilic substitution. Hammett constants (σ⁺) correlate with reaction rates .

Q. What are the environmental fate and transformation pathways, and how can they be modeled experimentally?

  • Photolysis : Simulate sunlight exposure (Xe lamp, λ > 290 nm) to identify photoproducts. Quantum yield calculations estimate half-lives in aquatic systems .
  • Soil Metabolism : Use ¹⁴C-labeled compound in microcosms. Radio-TLC tracks mineralization to CO₂ or incorporation into biomass .

Q. What chromatographic techniques resolve enantiomers of chiral derivatives of this compound?

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10). Derivatize with (–)-menthyl chloroformate to enhance separation .
  • CE Methods : Capillary electrophoresis with cyclodextrin additives resolves enantiomers via differential mobility .

Properties

CAS No.

53874-68-3

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

1-(dichloromethyl)-3-phenoxybenzene

InChI

InChI=1S/C13H10Cl2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H

InChI Key

JOVSDWRNVGOQNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Exactly the same procedure as in Example 19 is followed except that 1 g of N-diethyleneoxy-2-benzothiazolyl sulfenamide is used in place of 1 g of N-pentamethylenedithiocarbamic acid piperidinium salt. The result shows 2.1% of m-phenoxybenzyl chloride, 95.6% of m-phenoxybenzal chloride, 1.8% of m-phenoxyphenyl trichloromethane and 0.5% of nuclear-chlorinated products. The similar reaction without the above sulfenamide gives 41.0% of m-phenoxytoluene, 45.7% of m-phenoxybenzyl chloride, 12.1% of m-phenoxybenzal chloride and 1.2% of nuclear-chlorinated compounds.
[Compound]
Name
N-diethyleneoxy-2-benzothiazolyl sulfenamide
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1 g
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reactant
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m-phenoxyphenyl trichloromethane
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nuclear-chlorinated products
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sulfenamide
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reactant
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